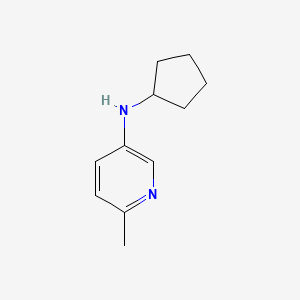
N-cyclopentyl-6-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-6-methylpyridin-3-amine” is a chemical compound with the molecular formula C11H16N2 . It has a molecular weight of 176.26 .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another approach is the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . A more efficient method starts with an SN2 reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C11H16N2 . The compound contains 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Amines like “this compound” can undergo a variety of chemical reactions. These include alkylation and acylation . In alkylation, amines can react with a primary alkyl halide .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Carbonylative Cyclization of Amines : This process involves the γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl-protected amines using palladium catalysis. It is significant for derivatizing amine-based moieties, including amino acids, into γ-lactams. This method shows potential for late-stage diversification of complex multifunctional molecules like peptides (Hernando et al., 2016).
Synthesis of N-Methyl- and N-Alkylamines : This research discusses an efficient method for synthesizing N-methylated and N-alkylated amines using cobalt oxide nanoparticles. These structures are important in life-science molecules and regulating their activities (Senthamarai et al., 2018).
Low-Valent Aminopyridinato Chromium Methyl Complexes : This study focuses on the synthesis of chromium methyl complexes through reductive alkylation and oxidative addition. The research provides insight into the electronic structure of these organometallic complexes (Noor et al., 2015).
Cyclometalated Platinum(II) Acetylide Complexes : This research involves the study of platinum complexes with applications in photophysics and electrochemistry. These complexes show potential for use in quenching studies and photophysical applications (Schneider et al., 2009).
Morphology-Tuned Activity of Ru/Nb2O5 Catalysts : This study focuses on the reductive amination of cyclopentanone using Ru/Nb2O5 catalysts, showcasing their application in the production of value-added chemicals like cyclopentylamine. It also sheds light on the reaction mechanism of these catalysts (Guo et al., 2019).
Homogeneous Catalytic Aminocarbonylation of Nitrogen-Containing Iodo-Heteroaromatics : This paper discusses the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, highlighting their potential biological importance. The focus is on palladium-catalyzed aminocarbonylation of iodo-heteroaromatics (Takács et al., 2007).
Mecanismo De Acción
While the specific mechanism of action for “N-cyclopentyl-6-methylpyridin-3-amine” is not mentioned in the search results, many amines act as neurotransmitters and psychoactive drugs . They generally produce their effects by affecting brain chemistry, which in turn may cause changes in a person’s mood, thinking, perception, and/or behavior .
Safety and Hazards
The safety data sheet for a similar compound, cyclopentylamine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-6-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-6-7-11(8-12-9)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVHNZSKRPDWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

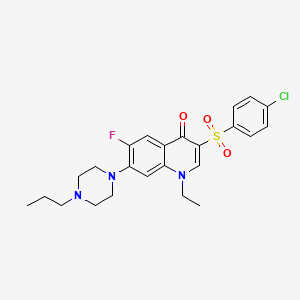

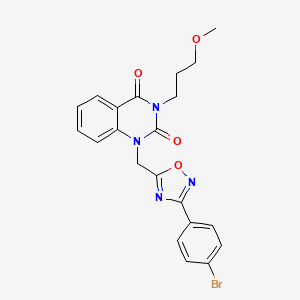

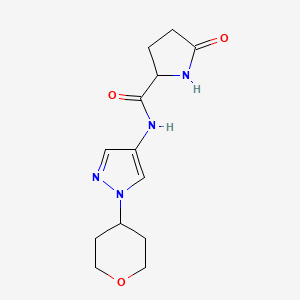
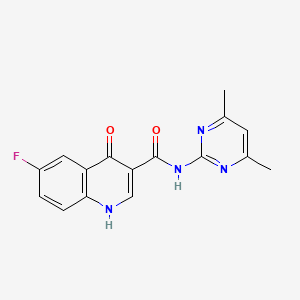
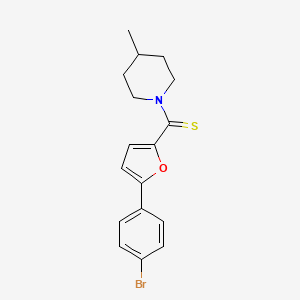
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2604734.png)
![[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2604735.png)

![2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2604737.png)
![(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2604739.png)
![5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B2604743.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2604744.png)